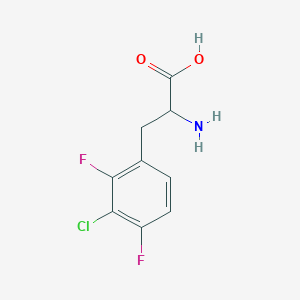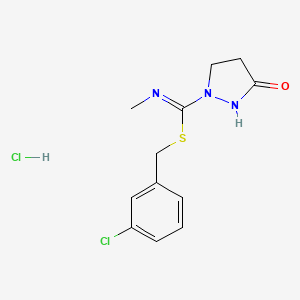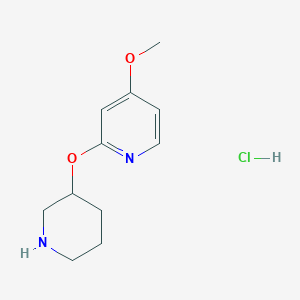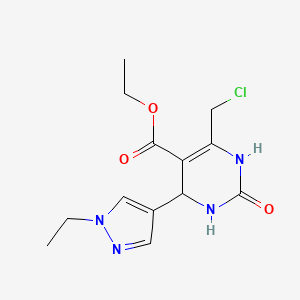
3-Chloro-2,4-difluoro-DL-phénylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,4-difluoro-DL-phenylalanine: is a synthetic amino acid derivative characterized by the presence of chlorine and fluorine atoms on the phenyl ring
Applications De Recherche Scientifique
3-Chloro-2,4-difluoro-DL-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein function.
Medicine: Investigated for its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-difluoro-DL-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the phenyl ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of 3-Chloro-2,4-difluoro-DL-phenylalanine may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2,4-difluoro-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,4-difluoro-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
- 3-Chloro-2-fluoro-DL-phenylalanine
- 2,3-Difluoro-DL-phenylalanine
- 4-Chloro-DL-phenylalanine
Comparison: 3-Chloro-2,4-difluoro-DL-phenylalanine is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can result in distinct chemical and biological properties compared to its analogs. For example, the presence of multiple halogen atoms can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-7-5(11)2-1-4(8(7)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTROQNFDZXDJKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)

![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)
![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)
![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)


![methyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate](/img/structure/B2353926.png)

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)
